molecular formula C14H11Cl3N2O2 B13726537 3-[5-chloro-1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid

3-[5-chloro-1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid

Cat. No.: B13726537
M. Wt: 345.6 g/mol
InChI Key: NVEBATPMKXCMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-chloro-1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid is a chemical compound with the molecular formula C14H11Cl3N2O2. It is known for its applications in proteomics research and has a molecular weight of 345.61 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-chloro-1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid typically involves the reaction of 2,6-dichlorobenzyl chloride with 3-methyl-1H-pyrazole-4-carboxylic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-chloro-1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[5-chloro-1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid is primarily used in proteomics research. It serves as a reagent for studying protein interactions and modifications.

Mechanism of Action

The exact mechanism of action for 3-[5-chloro-1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid is not well-documented. it is believed to interact with specific molecular targets and pathways involved in protein synthesis and modification. The compound may exert its effects by binding to active sites on enzymes or receptors, thereby influencing biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]acrylic acid
  • 3-[5-chloro-1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]propionic acid

Uniqueness

3-[5-chloro-1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups on the pyrazole ring.

Properties

Molecular Formula

C14H11Cl3N2O2

Molecular Weight

345.6 g/mol

IUPAC Name

3-[5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C14H11Cl3N2O2/c1-8-9(5-6-13(20)21)14(17)19(18-8)7-10-11(15)3-2-4-12(10)16/h2-6H,7H2,1H3,(H,20,21)

InChI Key

NVEBATPMKXCMFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=CC(=O)O)Cl)CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.